molecular formula C23H23ClN2O4 B11648156 Ethyl 7-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

Ethyl 7-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B11648156
M. Wt: 426.9 g/mol
InChI Key: GIBBXWFPWOQGCB-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is a complex organic compound with the following empirical formula: C₁₃H₁₂ClNO₃ . It belongs to the quinoline family and contains a variety of functional groups, including an ethyl ester, a chloro substituent, and a phenylamino group.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps

    Quinoline Synthesis: Start by synthesizing the quinoline ring system. Various methods exist, such as the Skraup synthesis or Friedländer synthesis.

    Introduction of Chlorine: Introduce the chlorine atom at position 7 using chlorination reagents.

    Methylation: Methylate the quinoline ring at position 8.

    Carboxylation: Introduce the carboxylate group (COOEt) at position 3 using ethyl chloroformate or similar reagents.

Reaction Conditions:

Reaction conditions vary depending on the specific synthetic route chosen. Consult the literature for detailed protocols.

Industrial Production:

While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale production facilities.

Chemical Reactions Analysis

Ethyl 7-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate can undergo various reactions:

    Oxidation: Oxidation of the methyl group or the ethyl ester.

    Reduction: Reduction of the quinoline ring or the carbonyl group.

    Substitution: Substitution reactions at the chloro or phenylamino positions.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

Major products depend on the specific reaction conditions and the starting material.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may exhibit biological activity, making it relevant for drug discovery.

    Photophysics and Optoelectronics: Quinoline derivatives often serve as fluorescent dyes or materials for organic light-emitting diodes (OLEDs).

    Antimicrobial Properties: Some quinolines possess antimicrobial properties.

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Properties

Molecular Formula

C23H23ClN2O4

Molecular Weight

426.9 g/mol

IUPAC Name

ethyl 7-chloro-8-methyl-4-(4-propoxycarbonylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C23H23ClN2O4/c1-4-12-30-22(27)15-6-8-16(9-7-15)26-21-17-10-11-19(24)14(3)20(17)25-13-18(21)23(28)29-5-2/h6-11,13H,4-5,12H2,1-3H3,(H,25,26)

InChI Key

GIBBXWFPWOQGCB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=C(C3=NC=C2C(=O)OCC)C)Cl

Origin of Product

United States

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